TRPV1 Antagonist Potency: Cross-Study Comparison with Des-Methyl Analog
The target compound 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide (CAS 865592-03-6) is a structural homolog of benzothiazole amide TRPV1 antagonists characterized in Besidski et al. (2012) [1]. While direct IC50 data for CAS 865592-03-6 is not available in the primary paper, the closest comparator with publicly disclosed data is the des-methyl analog N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide (CAS 718603-70-4). In the human recombinant TRPV1 FLIPR assay, the most potent compound in the series (representing an optimized benzothiazole amide) achieved an IC50 of 3.7 nM, whereas other analogs bearing the methylsulfamoyl group showed IC50 values of 9.8 nM and 12 nM [2]. The 2-methyl substituent on the benzamide ring in CAS 865592-03-6 is expected to influence both potency and metabolic stability based on established SAR, but its exact quantitative impact remains to be experimentally determined.
| Evidence Dimension | Inhibition of capsaicin-induced calcium uptake in human TRPV1-expressing cells |
|---|---|
| Target Compound Data | IC50: Not explicitly reported in primary literature |
| Comparator Or Baseline | Des-methyl analog (CAS 718603-70-4) IC50: not individually reported; series range for methylsulfamoyl-bearing compounds: 9.8–27 nM |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | FLIPR assay using recombinant human TRPV1 receptor stimulated with capsaicin |
Why This Matters
The 2-methyl group in CAS 865592-03-6 differentiates it from the des-methyl analog, potentially altering TRPV1 binding kinetics and selectivity, which is critical for pain target validation studies.
- [1] Besidski, Y. et al. Potent and orally efficacious benzothiazole amides as TRPV1 antagonists. Bioorg. Med. Chem. Lett. 22, 6205–6211 (2012). View Source
- [2] BindingDB Affinity Data for PubMed ID 22939234. IC50 values for benzothiazole amide TRPV1 antagonists. View Source
